![molecular formula C23H30N2 B14396747 1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine CAS No. 88154-19-2](/img/structure/B14396747.png)
1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine is a complex organic compound known for its unique structure and properties. This compound features a methylene bridge connecting two phenylene groups, each substituted with a methyl group and a pyrrolidine ring. Its molecular structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine typically involves the reaction of 3-methyl-4,1-phenylenediamine with formaldehyde and pyrrolidine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1,1’-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated derivatives and other substituted phenylene compounds.
科学研究应用
1,1’-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of 1,1’-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
相似化合物的比较
Similar Compounds
1,1’-(4-Methyl-1,3-phenylene)bis(3-methylurea): Similar in structure but with urea groups instead of pyrrolidine rings.
1,1’-(4-Methyl-1,3-phenylene)bis(3-(3-pyridylmethyl)urea): Contains pyridylmethyl groups instead of pyrrolidine rings.
Uniqueness
1,1’-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine is unique due to its combination of phenylene, methylene, and pyrrolidine groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
属性
CAS 编号 |
88154-19-2 |
|---|---|
分子式 |
C23H30N2 |
分子量 |
334.5 g/mol |
IUPAC 名称 |
1-[3-methyl-4-[(2-methyl-4-pyrrolidin-1-ylphenyl)methyl]phenyl]pyrrolidine |
InChI |
InChI=1S/C23H30N2/c1-18-15-22(24-11-3-4-12-24)9-7-20(18)17-21-8-10-23(16-19(21)2)25-13-5-6-14-25/h7-10,15-16H,3-6,11-14,17H2,1-2H3 |
InChI 键 |
ZCYBFDXFTQKOOA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N2CCCC2)CC3=C(C=C(C=C3)N4CCCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)

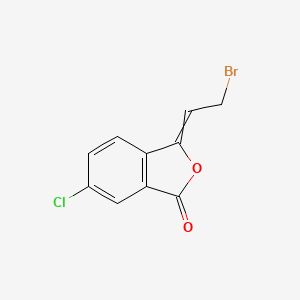
![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
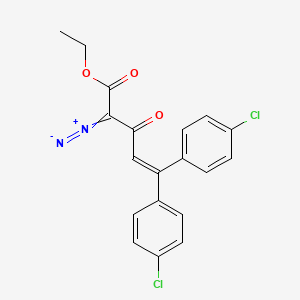
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
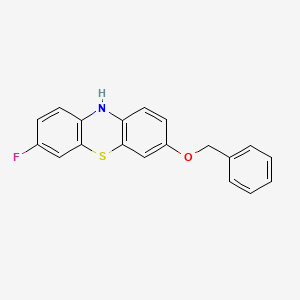
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)

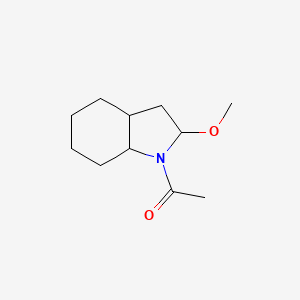
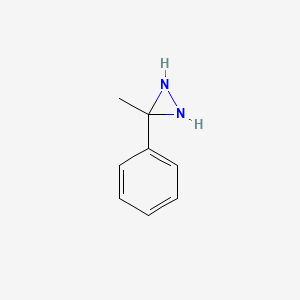
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
